Darifenacin
CAS No.: 133099-04-4
VCID: VC0195073
Molecular Formula: C28H30N2O2
Molecular Weight: 426.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Darifenacin is a medication primarily used to treat urinary incontinence, specifically addressing overactive bladder symptoms in adults . It falls under the class of medications known as antimuscarinics . Darifenacin functions by blocking M3 muscarinic acetylcholine receptors, which are responsible for bladder muscle contractions . By blocking these receptors, darifenacin reduces the urgency and frequency of urination, increasing the bladder's capacity to hold urine . It is available in extended-release oral tablets . This medication is available under the brand names Enablex in the United States and Canada, and Emselex in the European Union . Common side effects include constipation, dry mouth, headache, and blurred vision . However, darifenacin should not be used in individuals with urinary retention, and caution is advised in hot environments due to the risk of heat prostration . Darifenacin is metabolized in the liver, primarily through CYP2D6 and CYP3A4 enzymes, and has an elimination half-life of approximately 13 to 19 hours . While the search results do not list similar chemical compounds, darifenacin is categorized as a muscarinic antagonist, a class of drugs that includes other medications like oxybutynin and tolterodine, which also treat overactive bladder by similar mechanisms . |
---|---|
CAS No. | 133099-04-4 |
Product Name | Darifenacin |
Molecular Formula | C28H30N2O2 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
Standard InChI | InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1 |
Standard InChIKey | HXGBXQDTNZMWGS-RUZDIDTESA-N |
SMILES | C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 |
Canonical SMILES | C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 |
Appearance | Solid |
Purity | > 95% |
Synonyms | (S)-1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-3-pyrrolidineacetamide darifenacin darifenacin hydrobromide darifenacin hydrochloride darifenacine darifenicin Emselex Enablex UK-88525 |
Reference | Enablex® (darifenacin)[package insert]. Rockaway, New Jersey: Warner Chilcott (US), LLC.; 2012. FDA Approved Drug Products: Enablex (darifenacin hydrobromide) extended-release tablets for oral use |
PubChem Compound | 444031 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume